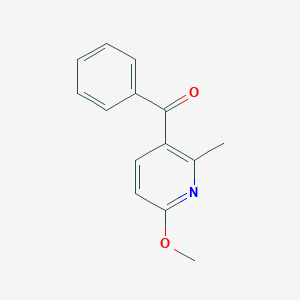![molecular formula C12H20N2O4 B13016190 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate: is a complex organic compound with the following structural formula:
C8H14O4
It belongs to the class of diazabicycloalkanes and contains both a bicyclic ring system and carboxylate functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of the Bicyclic Ring System:
- Start with a suitable precursor containing the bicyclic ring system.
- Introduce tert-butyl and methyl groups at specific positions using appropriate reagents.
- Protect the carboxylic acid groups during the reaction.
-
Esterification:
- React the protected compound with tert-butyl chloroformate (or tert-butyl bromoformate) to form the tert-butyl ester.
- Remove the protecting groups to reveal the final compound.
Industrial Production
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
化学反応の分析
Reactivity
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: Substitution reactions may occur at the tert-butyl or methyl positions.
Carboxylation: The carboxylate groups participate in carboxylation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) or nucleophiles (e.g., amines).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and specialty chemicals.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are related diazabicycloalkanes, the unique combination of tert-butyl, methyl, and carboxylate groups in this compound sets it apart. Similar compounds include :
2,3-Diazabicyclo[2.2.1]-hept-2-ene: A simpler diazabicycloalkane.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate: Contains a boron-containing group.
2-(Tert-butyl) 6-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Similar structure with additional benzyl group.
特性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-7-5-8(13-6-7)9(14)10(15)17-4/h7-9,13H,5-6H2,1-4H3 |
InChIキー |
OCEUCRCQUNIZNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)OC)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
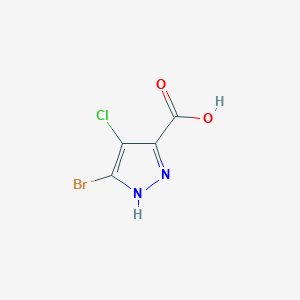
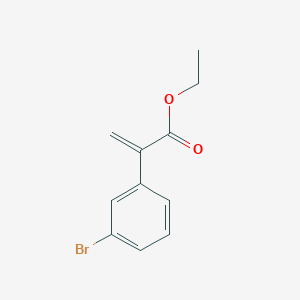

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)

![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

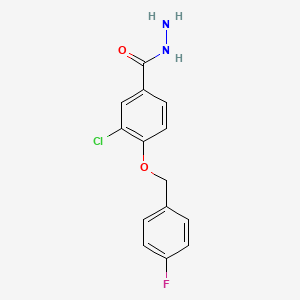
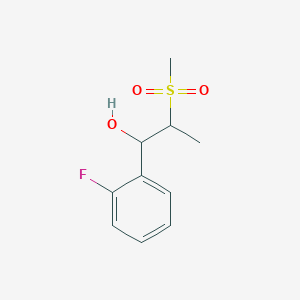
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
